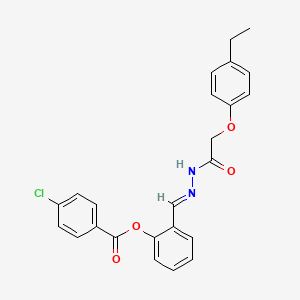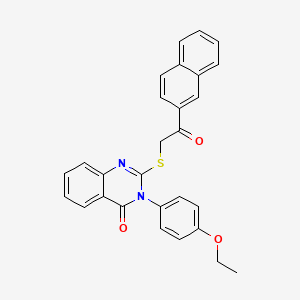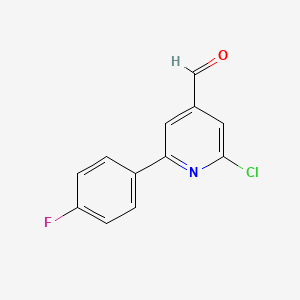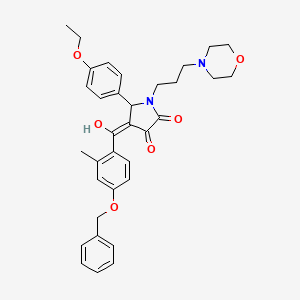
2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide , belongs to the class of hydrazones. Its structure features an aromatic ring with an allyl group, a hydrazine moiety, and an amide functional group. Let’s break it down:
Hydrazone: A hydrazone is a class of organic compounds containing a nitrogen-nitrogen double bond (N=N) formed by the condensation of a ketone or aldehyde with hydrazine. In our case, the ketone is the 2-oxoacetamide group.
Allyl Group: The allyl group (CH₂=CH-CH₂-) is attached to the aromatic ring, providing reactivity and influencing its properties.
Hydrazine Moiety: The hydrazine part (NHNH₂) contributes to the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-ethylphenylhydrazine in the presence of an acid catalyst. The reaction proceeds as follows:
2-hydroxybenzaldehyde+4-ethylphenylhydrazineacid catalyst2-(2-hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Industrial Production: While not widely produced industrially, small-scale synthesis can be scaled up for research purposes. The compound’s stability and reactivity limit large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.
Reduction: Reduction of the imine (C=N) group can yield the corresponding amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Oxidation: Use mild oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Employ reducing agents such as NaBH₄ (sodium borohydride).
Substitution: Acidic or basic conditions facilitate hydrazine substitution.
- Oxidation: Allylic alcohol or aldehyde.
- Reduction: The corresponding amine.
- Substitution: Various hydrazine derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as an antitumor agent due to its hydrazone functionality.
Chemical Biology: Used as a building block in the synthesis of other compounds.
Industry: Limited industrial applications due to its complex structure.
Mechanism of Action
The compound’s mechanism of action likely involves:
Target Interaction: Binding to specific cellular targets (e.g., enzymes, receptors).
Pathways: Modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
While unique in its structure, similar hydrazones include:
Isatin hydrazones: Isatin-based compounds with diverse biological activities.
Schiff bases: General class of compounds formed by condensation of aldehydes/ketones with amines.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
CAS No. |
769143-39-7 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-6-15-7-5-8-16(18(15)24)13-21-23-20(26)19(25)22-17-11-9-14(4-2)10-12-17/h3,5,7-13,24H,1,4,6H2,2H3,(H,22,25)(H,23,26)/b21-13+ |
InChI Key |
XESPWAXQGGVAKP-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC(=C2O)CC=C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC(=C2O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)

![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)

![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)
![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016992.png)
